2-(1-Aminoethyl)-5-bromophenol

Description

Historical Perspectives and Discovery of Related Phenolic Amines

The exploration of phenolic compounds dates back to the early days of organic chemistry, with their initial isolation from natural sources like coal tar. nih.gov Phenolic amines, such as tyramine (B21549) and the catecholamines (dopamine, norepinephrine), were later discovered as crucial neurotransmitters and hormones in biological systems. rsc.org The study of these naturally occurring phenolic amines laid the groundwork for synthetic chemists to create a vast array of analogues with modified properties. The introduction of halogen atoms, like bromine, into these structures has been a common strategy to modulate their activity and metabolic stability.

Structural Classification and General Significance of Bromo-Substituted Phenolic Amines in Chemical Biology

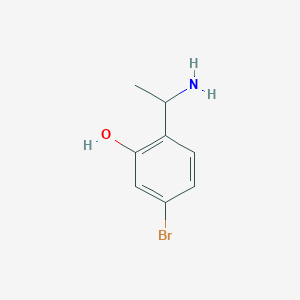

2-(1-Aminoethyl)-5-bromophenol can be classified as a bromo-substituted derivative of a phenylethanolamine. The key structural features are:

Phenolic Hydroxyl Group (-OH): This group is a hydrogen bond donor and acceptor, influencing the molecule's solubility and ability to interact with biological targets. It is also a site for potential metabolic modification.

Aminoethyl Group (-CH(NH2)CH3): The basic amino group is often protonated at physiological pH, allowing for ionic interactions. The ethyl linker provides conformational flexibility.

Bromine Atom (-Br): The bromine substituent is an electron-withdrawing group that can alter the acidity of the phenolic proton and influence the molecule's electronic properties. Its size and lipophilicity can also impact binding to target proteins and membranes.

Bromo-substituted phenolic amines are significant in chemical biology for several reasons. The bromine atom can act as a "heavy atom" for X-ray crystallography studies, aiding in structure determination. Furthermore, the introduction of bromine can enhance the biological activity of a parent compound or alter its selectivity for different receptors. For instance, brominated phenols have been investigated for their antimicrobial and urease inhibition activities.

Current Research Landscape and Gaps for this compound and Its Analogues

While specific research on this compound is not extensively documented in publicly available literature, research on related bromo-substituted phenolic amines and their analogues is active. nih.govchemsrc.comuni.lu Studies on similar compounds often focus on their potential as modulators of biological targets, such as receptors and enzymes. For example, simplified cyclic analogs of bastadin-5, which feature brominated phenol (B47542) moieties, have been investigated for their ability to modulate the RyR1/FKBP12 Ca2+ channel complex. nih.gov

A significant research gap exists for the specific compound this compound. There is a lack of published data on its synthesis, characterization, and biological activity. Future research could focus on:

Developing efficient synthetic routes to produce the compound and its enantiomers.

Characterizing its physicochemical properties.

Screening for biological activity against a range of targets.

Investigating its potential as a building block for more complex molecules.

Overview of Research Methodologies Applied to Similar Chemical Entities

The study of bromo-substituted phenolic amines employs a variety of standard and advanced research methodologies.

Synthesis and Characterization: The synthesis of such compounds often involves multi-step organic reactions. Bromination of a phenolic precursor can be achieved using reagents like N-bromosuccinimide (NBS). mdpi.com The Sandmeyer reaction provides a classic method for introducing a bromine atom onto an aromatic ring starting from an amino group. wikipedia.org Characterization of the final product is typically performed using techniques such as:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure.

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

Infrared (IR) Spectroscopy: To identify functional groups.

Analytical and Purification Techniques: Various chromatographic methods are essential for the purification and analysis of these compounds. explorationpub.com

High-Performance Liquid Chromatography (HPLC): Used for both purification and to assess the purity of the compound. explorationpub.com

Gas Chromatography (GC): Can be used for analysis, sometimes after derivatization of the polar functional groups. epa.gov

Column Chromatography: A standard technique for purification on a larger scale.

Biological Evaluation: To assess the biological activity of these compounds, a range of in vitro and in vivo assays are employed. These can include:

Receptor Binding Assays: To determine the affinity of the compound for a specific biological target.

Enzyme Inhibition Assays: To measure the compound's ability to inhibit the activity of a particular enzyme.

Cell-Based Assays: To evaluate the compound's effects on cellular processes, such as cell viability or signaling pathways.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

2-(1-aminoethyl)-5-bromophenol |

InChI |

InChI=1S/C8H10BrNO/c1-5(10)7-3-2-6(9)4-8(7)11/h2-5,11H,10H2,1H3 |

InChI Key |

XLNAIXDISZVKQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Aminoethyl 5 Bromophenol and Its Structural Analogues

Retrosynthetic Analysis of the 2-(1-Aminoethyl)-5-bromophenol Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. e3s-conferences.orgslideshare.net For this compound, the analysis identifies two primary disconnections corresponding to key bond-forming reactions in the forward synthesis.

The first logical disconnection is at the carbon-nitrogen (C-N) bond of the aminoethyl side chain. This disconnection suggests a precursor molecule, 2-acetyl-5-bromophenol, and points towards a reductive amination reaction as the final step in the forward synthesis. wikipedia.org This is a common and effective strategy for installing amine functionalities.

A second disconnection targets the carbon-bromine (C-Br) bond on the aromatic ring. This leads back to a simpler precursor, 2-hydroxyacetophenone (B1195853). This suggests that a regioselective electrophilic aromatic substitution, specifically bromination, would be a key step in the synthesis to introduce the bromine atom at the desired position on the phenolic ring.

This two-step disconnection strategy simplifies the target molecule into readily accessible starting materials, forming the basis for a logical and efficient synthetic plan.

Classical Synthetic Routes to this compound

Classical synthetic approaches provide a robust foundation for the laboratory-scale production of this compound, relying on well-established and high-yielding reactions.

A plausible multi-step total synthesis for this compound commences with a commercially available precursor such as 2-hydroxyacetophenone. The synthesis proceeds through two principal stages: functionalization of the aromatic ring followed by the construction of the aminoethyl side chain.

The initial phase involves the regioselective bromination of 2-hydroxyacetophenone to yield the key intermediate, 2-acetyl-5-bromophenol. The final phase involves the conversion of the acetyl group of this intermediate into the 1-aminoethyl moiety. This transformation is typically achieved through reductive amination, which provides the target compound. This linear approach ensures control over the placement of each functional group.

The critical step in the synthesis is the regioselective introduction of a bromine atom onto the 2-hydroxyacetophenone ring. The directing effects of the existing substituents—the hydroxyl (-OH) and acetyl (-COCH₃) groups—are paramount. Both are ortho, para-directing groups. The hydroxyl group is a strongly activating group, while the acetyl group is a moderately deactivating group.

The position para to the strongly activating hydroxyl group (C-4) and the position meta to the deactivating acetyl group (C-5) are electronically favored for electrophilic attack. In this case, bromination is directed to the C-5 position, which is para to the hydroxyl group and meta to the acetyl group, leading to the desired 2-acetyl-5-bromophenol intermediate. nih.gov Controlling reaction conditions is crucial to prevent over-bromination, which can occur due to the highly activated nature of the phenol (B47542) ring. nih.gov

Several brominating agents can be employed for this transformation. A summary of common reagents and conditions is presented below.

| Reagent | Conditions | Selectivity | Reference |

| N-Bromosuccinimide (NBS) | Acetonitrile, Room Temp | Good for activated rings | chemicalbook.com |

| HBr / DMSO | 40-60 °C | Good para-selectivity | ccspublishing.org.cn |

| KBr / ZnAl–BrO₃⁻–LDHs | Acetic Acid/H₂O, 35 °C | Excellent para-selectivity | nih.gov |

| TMSBr / (4-ClC₆H₄)₂SO | Acetonitrile, Room Temp | High para-selectivity (up to 99:1) | chemistryviews.org |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The use of milder reagents and controlled stoichiometry helps to achieve high yields of the desired monobrominated product. nih.govresearchgate.net

Reductive amination is a versatile and widely used method for forming C-N bonds and is the key final step in this synthetic sequence. wikipedia.org This reaction converts the acetyl group of 2-acetyl-5-bromophenol into the target 1-aminoethyl group. The process typically occurs in one pot, where the ketone first reacts with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the corresponding primary amine. wikipedia.orgacs.org

A variety of reducing agents and conditions can be employed, each with its own advantages. Catalytic hydrogenation over metal catalysts (e.g., Palladium, Platinum, or Nickel) is an efficient method. wikipedia.org Alternatively, hydride reagents such as sodium cyanoborohydride (NaBH₃CN) are effective because they selectively reduce the imine intermediate in the presence of the starting ketone. wikipedia.org Recent developments have also introduced more environmentally friendly and cost-effective iron-based catalysts for this transformation. nih.govresearchgate.net

| Reagent/Catalyst | Amine Source | Conditions | Key Features | Reference(s) |

| NaBH₃CN | NH₄OAc or aq. NH₃ | Methanol, pH 6-7 | Mild, selective for imine reduction | wikipedia.org |

| H₂ / Pd/C | NH₃ in Ethanol | Elevated pressure and temperature | High yield, clean reaction | wikipedia.org |

| Fe/(N)SiC Catalyst | aq. NH₃ | 6.5 MPa H₂, 140 °C | Reusable, earth-abundant metal | nih.govresearchgate.net |

| Ru-dtbm-Segphos | NH₃ / NH₄Cl | H₂ pressure | Asymmetric, produces chiral amines | acs.org |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

For the synthesis of chiral this compound, asymmetric reductive amination using a chiral catalyst and ligand system can be employed to achieve high enantiomeric excess. acs.org

Modern Catalytic Approaches in this compound Synthesis

While classical methods are effective, modern catalytic approaches offer alternative strategies that can enhance efficiency, selectivity, and substrate scope.

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed bromination of phenols is not a standard procedure, these methods are highly relevant for synthesizing precursors or analogues. For instance, palladium-catalyzed C-O cross-coupling reactions can be used to construct the diaryl ether precursors of more complex bromophenol-containing structures. rsc.orgdocumentsdelivered.comresearchgate.net

More directly, palladium catalysts can be used in C-H activation/bromination reactions, although regioselectivity on a highly functionalized ring like a hydroxyacetophenone can be challenging. A more common modern application would be the synthesis of a boronic acid derivative of the phenol, followed by a palladium-catalyzed coupling with a bromine source. This approach offers an alternative route to introduce the bromo substituent with high precision, complementing the classical electrophilic substitution methods.

Organocatalytic Methods for Chiral α-Aminoethyl Construction

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic or expensive metal catalysts. rsc.org The construction of the chiral α-aminoethyl moiety in this compound is amenable to several organocatalytic strategies. These methods are valuable for establishing the key stereocenter with high enantioselectivity. rsc.org

One prominent approach is the asymmetric Mannich reaction, where a pre-formed imine or an imine generated in situ from an aldehyde and an amine reacts with a nucleophile. For the synthesis of analogues, a ketone precursor could react with an amine in the presence of a chiral organocatalyst, such as a proline derivative or a chiral phosphoric acid, to yield an enantioenriched β-amino ketone, which can be further transformed.

Another relevant strategy is the organocatalytic asymmetric N-H insertion reaction. This method can utilize stable sulfoxonium ylides as carbene surrogates, which react with amines in the presence of a chiral phosphoric acid catalyst. rsc.org This approach offers an efficient route to α-amino esters, which could serve as precursors to the target α-aminoethyl group after further chemical modification. rsc.org The weak basicity and high stability of sulfoxonium ylides make this a user-friendly protocol and prevent the catalyst decomposition that can occur with other methods. rsc.org

Biomimetic transamination, inspired by enzymatic processes, also presents an appealing organocatalytic route to access chiral primary amines directly. rsc.org

| Organocatalytic Strategy | Catalyst Type | Precursors | Key Transformation | Ref. |

| Asymmetric Mannich Reaction | Proline derivatives, Chiral Phosphoric Acids | Ketones, Aldehydes, Amines | C-C bond formation to form β-amino carbonyls | rsc.org |

| Asymmetric N-H Insertion | Chiral Phosphoric Acids | Sulfoxonium ylides, Amines | C-N bond formation to form α-amino esters | rsc.org |

| Asymmetric Reductive Amination | Cinchona alkaloid-based catalysts | Ketones, Anilines | Formation of α-arylglycine esters | nih.gov |

Chemoenzymatic Synthesis of Stereoisomers and Precursors

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic processes to achieve high selectivity and efficiency. Enzymes, operating under mild conditions, can offer unparalleled stereoselectivity, which is particularly useful for the synthesis of single-enantiomer compounds like the stereoisomers of this compound.

A key chemoenzymatic strategy is Dynamic Kinetic Resolution (DKR). mdpi.com This process can be applied to a racemic precursor, such as a racemic alcohol. In a DKR, a lipase (B570770) enzyme selectively acylates one enantiomer of the alcohol while a metal catalyst simultaneously racemizes the slower-reacting enantiomer. mdpi.com This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. For instance, a racemic precursor alcohol could be resolved using an enzyme like Candida antarctica lipase B (CAL-B) in conjunction with a ruthenium or palladium catalyst for in-situ racemization. mdpi.com

Another approach involves the enzymatic hydrolysis of a racemic ester precursor. Specific hydrolases can selectively cleave the ester group of one enantiomer, leaving the other enantiomer intact and allowing for their separation. The combination of chemical synthesis to create the racemic precursor and enzymatic resolution to separate the stereoisomers provides a powerful pathway to optically pure intermediates. nih.gov For example, a racemic ester could be synthesized chemically, followed by selective hydrolysis catalyzed by a specific lipase or esterase to yield an enantioenriched alcohol and the remaining unreacted ester.

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

Achieving control over the absolute configuration of the α-amino stereocenter is paramount in the synthesis of enantiomerically pure this compound. Direct catalytic asymmetric methods are often the most efficient and atom-economical routes. rsc.org

Asymmetric Synthesis of the α-Amino Stereocenter

The direct synthesis of α-chiral primary amines is a significant goal in organic chemistry. rsc.org One of the most direct and practical methods to install the chiral amino group is through the asymmetric reductive amination of a prochiral ketone. For the synthesis of this compound, the corresponding ketone precursor, 1-(5-bromo-2-hydroxyphenyl)ethan-1-one, would be the ideal starting material.

This transformation can be achieved using a catalyst system composed of a transition metal and a chiral ligand. For example, ruthenium-based catalysts with chiral diphosphine ligands, such as C3-TunePhos, have been shown to be highly effective for the direct reductive amination of alkyl aryl ketones. acs.org This method uses ammonium (B1175870) acetate (B1210297) as the amine source and molecular hydrogen (H₂) as the reductant, representing a green and operationally simple approach to access industrially relevant primary amines with excellent enantiocontrol. acs.org

Other catalytic methods include the asymmetric reduction of preformed N-H imines. rsc.org The ketone precursor can be converted to an imine, which is then reduced using a chiral catalyst, such as a Noyori-type catalyst, to yield the desired chiral primary amine. rsc.org

| Method | Catalyst System | Amine Source | Reductant | Typical Enantioselectivity (ee) | Ref. |

| Direct Asymmetric Reductive Amination | Ruthenium/C3-TunePhos | Ammonium acetate | H₂ | >90% for many alkyl aryl ketones | acs.org |

| Asymmetric Reduction of NH Imines | Rhodium or Iridium with chiral ligands | Pre-formed imine | H₂ or transfer hydrogenation reagents | Varies with substrate and catalyst | rsc.org |

Chiral Auxiliary and Chiral Catalyst Strategies

When direct catalysis is not feasible, the use of chiral auxiliaries offers a reliable, albeit less atom-economical, strategy. A chiral auxiliary is an optically active compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. chemeurope.com After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. chemeurope.com

For the synthesis of the α-aminoethyl group, a prochiral precursor could be attached to a chiral auxiliary like an Evans oxazolidinone. wikipedia.org The resulting imide can then undergo a diastereoselective reaction, such as alkylation or reduction, where the bulky auxiliary sterically blocks one face of the molecule, forcing the reagent to approach from the opposite face. chemeurope.com Another common class of auxiliaries includes those derived from amino alcohols, such as pseudoephedrine, which can form amides that direct the diastereoselective alkylation of the α-carbon. chemeurope.com

The general workflow for using a chiral auxiliary is as follows:

Attachment: A prochiral substrate is covalently bonded to the chiral auxiliary.

Diastereoselective Reaction: The new compound undergoes a reaction that creates a new stereocenter under the control of the auxiliary.

Removal: The auxiliary is cleaved from the product, yielding the enantiomerically enriched target molecule. wordpress.com

Chiral catalysts, as discussed previously, offer an alternative where the chiral-directing agent is not covalently bound to the substrate but interacts with it in the transition state. Catalysts based on metals like ruthenium, rhodium, and iron, complexed with chiral ligands, are widely used for asymmetric hydrogenations and other transformations to create chiral centers with high enantiomeric excess. acs.orgiupac.org

Derivatization and Scaffold Modification of this compound

Further functionalization of the this compound scaffold can be achieved by modifying its existing functional groups. The phenolic hydroxyl group is a prime site for such derivatization, allowing for the modulation of the compound's physicochemical properties.

Modifications at the Phenolic Hydroxyl Group for Functionalization

The phenolic hydroxyl group is a versatile handle for chemical modification. Classical derivatization strategies involve converting the hydroxyl group into an ether or an ester, which can serve as a protective group or introduce new functionality. nih.gov

Etherification: The formation of an ether can be accomplished by reacting the phenol with an alkyl halide under basic conditions (Williamson ether synthesis). Common ethers include methyl ethers (formed using dimethyl sulfate (B86663) or methyl iodide) and benzyl (B1604629) ethers (using benzyl bromide), the latter of which is a common protecting group that can be removed later by hydrogenolysis.

Esterification: Phenols can be readily acylated to form esters using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This reaction is often used to protect the hydroxyl group or to introduce a new molecular fragment.

These modifications can significantly alter properties such as lipophilicity, hydrogen bonding capability, and metabolic stability. mdpi.com For instance, converting the polar hydroxyl group to a less polar ether or ester can increase the molecule's ability to cross lipid membranes. The presence of bromine on the phenyl ring influences the acidity of the phenolic proton and can affect the reaction conditions required for these derivatizations. nih.gov

| Modification Type | Reagent(s) | Product Functional Group | Purpose | Ref. |

| Etherification | ||||

| Methylation | Dimethyl sulfate (DMS) or Methyl iodide (MeI), Base (e.g., K₂CO₃) | Methyl Ether (-OCH₃) | Protection, Increase lipophilicity | nih.gov |

| Benzylation | Benzyl bromide (BnBr), Base (e.g., K₂CO₃) | Benzyl Ether (-OBn) | Protection (removable by hydrogenolysis) | nih.gov |

| Esterification | ||||

| Acetylation | Acetic anhydride (B1165640) or Acetyl chloride, Base (e.g., Pyridine) | Acetate Ester (-OAc) | Protection, Prodrug strategy | nih.gov |

| Benzoylation | Benzoyl chloride, Base (e.g., Pyridine) | Benzoate Ester (-OBz) | Protection, Prodrug strategy | nih.gov |

Functionalization of the Aminoethyl Side Chain for Ligand Design

The primary amine of the 1-aminoethyl group is a key site for modification to influence a ligand's interaction with its biological target. Common functionalization strategies include N-alkylation and N-acylation, which can alter the steric bulk, basicity, and hydrogen bonding capacity of the side chain.

N-Alkylation: Direct N-alkylation of the primary amine can be achieved through reactions with various alkyl halides. To control the degree of alkylation and avoid the formation of mixtures of mono- and di-alkylated products, reductive amination is a frequently employed alternative. This method involves the condensation of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ using a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. This approach allows for the introduction of a wide range of alkyl and arylalkyl substituents.

N-Acylation: The amino group can be readily converted to an amide through reaction with acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. This transformation is significant in ligand design as it introduces a planar, hydrogen-bond accepting carbonyl group, which can establish critical interactions within a receptor's binding pocket. The nature of the acyl group can be varied to explore different steric and electronic requirements for binding.

The table below summarizes common N-functionalization reactions applicable to the aminoethyl side chain.

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, base | Secondary or tertiary amine |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH₄) | Secondary or tertiary amine |

| N-Acylation | Acyl chloride or acid anhydride, base | Amide |

| N-Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

Aromatic Ring Substitutions for Structural Diversity

The bromine atom on the phenolic ring of this compound is a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are central to modern medicinal chemistry for the late-stage functionalization of core scaffolds, enabling the rapid generation of diverse compound libraries. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. It is a robust method for forming carbon-carbon bonds and allows for the introduction of various aryl, heteroaryl, and alkyl groups at the 5-position of the phenol ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This is a powerful tool for introducing diverse amino substituents, which can significantly impact the pharmacological properties of the resulting analogues.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. The resulting aryl alkynes can serve as key intermediates for further transformations.

Heck Reaction: The Heck reaction facilitates the formation of carbon-carbon bonds by coupling the aryl bromide with an alkene. This allows for the introduction of vinyl and substituted vinyl groups, which can be valuable for modulating the shape and rigidity of the molecule.

The strategic application of these cross-coupling reactions on bromo-substituted precursors allows for the systematic exploration of structure-activity relationships (SAR) by modifying the aromatic ring. nih.gov The table below outlines these key palladium-catalyzed cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Catalyst System | Resulting C-C or C-N Bond |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, base | C(sp²) - C(sp²), C(sp²) - C(sp³) |

| Buchwald-Hartwig | Amine | Pd catalyst, base | C(sp²) - N |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | C(sp²) - C(sp) |

| Heck | Alkene | Pd catalyst, base | C(sp²) - C(sp²) (vinyl) |

The versatility of this compound as a chiral building block is underscored by its potential for functionalization through these modern synthetic methodologies. myskinrecipes.com The ability to independently modify the aminoethyl side chain and the aromatic ring provides a powerful platform for the design and synthesis of novel ligands with diverse structural features.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2 1 Aminoethyl 5 Bromophenol

Design and Synthesis of 2-(1-Aminoethyl)-5-bromophenol Analogues for SAR Exploration

The generation of analogues is fundamental to building a robust SAR profile. This involves the chemical synthesis of new molecules where parts of the parent structure are methodically changed.

The substitution pattern on the phenyl ring is critical for molecular recognition by a biological target. Variations can influence binding affinity, selectivity, and pharmacokinetic properties. For the this compound scaffold, modifications can include altering the position or nature of the halogen and introducing other substituents.

Research on similar aminobenzylphenol scaffolds has shown that different halogens and electron-donating groups on the phenyl ring are often well-tolerated, and in some cases, can enhance activity. nih.gov For example, moving the bromine from the 5-position to the 4- or 6-position would probe the spatial requirements of the target's binding pocket. Replacing bromine with other halogens like chlorine or fluorine allows for the fine-tuning of electronic properties and lipophilicity. The synthesis of such analogues often involves electrophilic aromatic substitution on a corresponding phenol (B47542) or aniline (B41778) precursor. youtube.com

Table 1: Hypothetical SAR of Aromatic Ring Modifications This table illustrates potential activity changes based on common medicinal chemistry principles applied to the this compound structure.

| Analogue Position | Substituent | Expected Impact on Activity | Rationale |

| 5 | -Cl | Potentially retained or slightly modified | Chlorine is smaller and more electronegative than bromine, which can alter binding interactions. |

| 5 | -F | Potentially retained or slightly modified | Fluorine is a small, highly electronegative atom that can form strong hydrogen bonds and may block metabolic sites. |

| 5 | -I | Potentially increased or decreased | Iodine is larger and more lipophilic, which could enhance van der Waals interactions but might also introduce steric hindrance. |

| 4 | -Br | Activity likely to change | Shifting the halogen position tests the geometric constraints of the binding site. |

| 6 | -Br | Activity likely to change | Probes a different region of the binding pocket compared to the 5-position. |

| 4 | -CH₃ | Potentially modified | An electron-donating group alters the electronics of the phenol and adds bulk. |

| 4 | -CF₃ | Potentially modified | An electron-withdrawing group that can act as a bioisostere for bromine. cambridgemedchemconsulting.com |

The aminoethyl side chain is a key feature, providing a basic nitrogen atom that is often crucial for forming salt bridges with acidic residues in a biological target. Its length, rigidity, and substitution pattern are important variables for SAR studies.

Studies on related scaffolds have demonstrated the importance of this side chain. For instance, research on benzophenanthridones showed that the substitution of an aminoethyl group could increase topoisomerase I inhibition and cytotoxicity, while extending the chain to an aminopropyl group did not significantly improve potency. nih.gov This suggests an optimal distance between the aromatic core and the terminal amine. Further modifications can include N-alkylation or acylation. Investigations into other inhibitors have shown that secondary amines in a side chain can be more potent than tertiary amines. nih.gov

Table 2: Research Findings on Aminoethyl Side Chain Modifications in Bioactive Molecules This table summarizes findings from studies on various molecules where amino side chains were modified.

| Modification | Molecule Class | Finding | Reference |

| Chain Length | Benzophenanthridones | Aminopropyl did not significantly increase potency compared to aminoethyl. | nih.gov |

| Amine Substitution | 7-Azaindenoisoquinolines | Secondary amines in the side chain led to better Top1 inhibitory activity than tertiary amines. | nih.gov |

| Terminal Group | Ursolic Acid Derivatives | The N-containing moiety of the C-28 side chain played an important role in cytotoxic activity. | mdpi.com |

| Cationic Chains | Peptoids | A 36-mer with 12 cationic aminoethyl side chains was highly effective for DNA condensation and cell transfection. | pnas.org |

Bioisosteric replacement is a strategy in drug design where one atom or group of atoms is swapped with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other properties like metabolic stability or toxicity. researchgate.netdrughunter.com This technique can be applied to all parts of the this compound molecule.

Phenolic Hydroxyl Group: The acidic -OH group could be replaced with other acidic groups like a carboxylic acid, a hydroxamic acid, or even a tetrazole. Non-classical bioisosteres like a sulfonamide or other hydrogen bond donors could also be explored. uniroma1.it

Bromine Atom: Halogens are often replaced by other groups. Classical bioisosteres for bromine include other halogens, while a trifluoromethyl (-CF₃) group or an isopropyl group are common non-classical replacements. cambridgemedchemconsulting.com

Aromatic Ring: The entire phenyl ring could be replaced by a heteroaromatic ring, such as pyridine (B92270), thiophene, or pyrazole, to alter electronic distribution, solubility, and metabolic profile. cambridgemedchemconsulting.com

Table 3: Common Bioisosteric Replacements for Functional Groups in this compound

| Original Group | Bioisosteric Replacement(s) | Rationale for Replacement | Reference |

| -OH (Phenol) | -NH₂, -F, -OMe, -SH, Carboxylic Acid, Tetrazole | Mimic hydrogen bonding capacity, alter acidity (pKa), and explore different interactions. | cambridgemedchemconsulting.comuniroma1.it |

| -Br (Bromo) | -Cl, -I, -CF₃, -CN, Isopropyl, t-Butyl | Modulate lipophilicity, size, and electronic character. | cambridgemedchemconsulting.com |

| Phenyl Ring | Pyridyl, Thienyl, Pyrrolyl, Indazole | Alter aromaticity, introduce hydrogen bond donors/acceptors, and modify metabolic pathways. | cambridgemedchemconsulting.comresearchgate.net |

| -CH₂- (in side chain) | -NH-, -O-, -S- | Change bond angles, polarity, and hydrogen bonding potential. | cambridgemedchemconsulting.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational technique that attempts to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net Once a reliable model is built, it can be used to predict the activity of new, yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts. frontiersin.org

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. wiley.com These descriptors can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Based on the 2D structure (e.g., connectivity indices, topological shape indices).

3D Descriptors: Based on the 3D conformation (e.g., steric parameters, surface area).

Physicochemical Descriptors: Properties like logP (lipophilicity) and pKa (acidity).

Electronic Descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges).

Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build an equation that correlates a set of descriptors with the observed biological activity. nih.gov For a series of this compound derivatives, a QSAR model could reveal, for example, that activity is positively correlated with the lipophilicity of the aromatic substituent and negatively correlated with the steric bulk of the side-chain amine.

Table 4: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptor | Information Encoded | Potential Relevance to this compound |

| Electronic | Mor04v | Signal-weighted edge adjacency matrix descriptor | Describes electronic distribution, relevant for the aromatic system. nih.gov |

| Steric/Topological | GATS7p | Geary autocorrelation of topological structure | Encodes the spatial arrangement of atoms, relevant for side-chain and ring substitutions. nih.gov |

| Hydrophobicity | Hy | Hydrophilic factor | Important for membrane permeability and binding to hydrophobic pockets. nih.gov |

| Constitutional | N_plaN_4B | Number of planar Nitrogen atoms with four bonds | Could be relevant for derivatives with modified nitrogen-containing side chains or heterocyclic cores. nih.gov |

Beyond QSAR, other computational methods are employed to understand SAR at a three-dimensional level. These approaches help to visualize how a ligand interacts with its target protein, providing a rationale for the observed activity data.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For analogues of this compound, docking could show how changes in the substitution pattern affect the binding mode and score within the active site. For example, it could reveal that the phenolic -OH forms a critical hydrogen bond with a specific amino acid residue, while the bromine atom fits into a well-defined hydrophobic pocket. acs.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the ligand-receptor complex over time. This can confirm the stability of the binding pose predicted by docking and reveal important dynamic interactions, such as the role of water molecules in mediating binding. nih.gov

These computational tools allow chemists to move from understanding the "what" of SAR (what structures are active) to the "why" (why are these structures active), enabling a more rational and efficient design of optimized analogues. nih.gov

Elucidation of Structure-Mechanism Relationships in Biological Systems (Non-Human)

The biological activity of this compound is dictated by the interplay of its three key structural features: the aromatic phenol ring, the bromine substituent, and the aminoethyl side chain. Studies on analogous structures reveal how these components contribute to receptor binding and enzyme inhibition.

The phenethylamine (B48288) scaffold is a cornerstone of many neurologically active agents, and its affinity for various receptors is highly dependent on the substitution pattern of the phenyl ring.

The Role of the Phenethylamine Backbone and Ring Substituents

The basic amine of the phenethylamine side chain is typically essential for interacting with receptor targets, often forming a crucial ionic bond with an acidic residue (like aspartate) in the binding pocket. nih.gov The substitution on the phenyl ring then modulates the compound's affinity and selectivity.

Halogen Substitution : The presence of a halogen atom on the phenyl ring is a common strategy to enhance binding affinity. Studies on phenethylamine derivatives targeting the serotonin (B10506) 5-HT2A receptor show that a halogen, such as bromine, at the para-position (analogous to the 5-position in the target compound) exerts a positive effect on binding affinity. nih.govresearchgate.net For example, the well-known psychedelic phenethylamine 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) owes much of its high affinity to the 4-bromo substituent. acs.org Docking studies suggest this bromine atom can form favorable interactions within the receptor's binding site. plos.org

The following table details the structure-activity relationships for a series of phenethylamine derivatives at the 5-HT2A receptor, illustrating the impact of different phenyl ring substitutions on binding affinity.

| Compound/Derivative | Ring Substituent (R¹) | Binding Affinity (Kᵢ, nM) for 5-HT₂ₐR | Reference |

| Phenethylamine | H | >10,000 | nih.gov |

| 4-Methylphenethylamine | 4-CH₃ | 4,830 | nih.gov |

| 4-Bromophenethylamine | 4-Br | 1,210 | nih.gov |

| 4-Chlorophenethylamine | 4-Cl | 1,560 | nih.gov |

| N-Benzyl-4-bromo-2,5-dimethoxyphenethylamine (25B-NBOMe) | 4-Br, 2,5-(OCH₃)₂ | 0.29 | acs.org |

Data sourced from studies on cloned human receptors expressed in cell lines.

Both the bromophenol and phenethylamine moieties are known to interact with and inhibit various enzymes. The specific nature of this inhibition is highly dependent on the enzyme's active site and the inhibitor's structure.

Inhibition by the Bromophenol Moiety

Simple and complex bromophenols have been identified as inhibitors of several enzyme classes. Kinetic studies are crucial to understanding the mechanism of this inhibition (e.g., competitive, non-competitive, or mixed). mdpi.com

Competitive Inhibition : In this mode, the inhibitor directly competes with the substrate for the enzyme's active site. A study on novel bromophenol-diaryl methane (B114726) derivatives found them to be competitive inhibitors of acetylcholinesterase (AChE), an important enzyme in the nervous system. mdpi.com

Non-competitive Inhibition : Here, the inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency. tandfonline.com Certain bromophenol compounds have been shown to act as non-competitive inhibitors of human carbonic anhydrase (hCA) isozymes. tandfonline.com Similarly, a bromophenol-thiohydantoin compound was found to be a non-competitive inhibitor of the bacterial enzyme c-di-AMP synthase. researchgate.net

The potency and mechanism of inhibition by bromophenols are demonstrated in the table below.

| Inhibitor (Bromophenol Derivative) | Target Enzyme | Inhibition Constant (Kᵢ) | Inhibition Type | Reference |

| 4-Bromophenol | Dehaloperoxidase-Hemoglobin | 0.15 mM (at 298 K) | Not specified | acs.org |

| Bis(3-bromo-4-hydroxyphenyl)methane | AChE | 7.92 ± 1.38 nM | Competitive | mdpi.com |

| Bis(3-bromo-4-hydroxyphenyl)methane | hCA I | 2.53 ± 0.25 nM | Not specified | mdpi.com |

| Bis(3-bromo-4-hydroxyphenyl)methane | hCA II | 1.63 ± 0.11 nM | Not specified | mdpi.com |

| Various Bromophenols | hCA I & II | 1.4 - 59.1 µM | Non-competitive | tandfonline.com |

Inhibition by the Phenethylamine Moiety

The phenethylamine structure is also a well-known scaffold for enzyme inhibitors, particularly for enzymes involved in neurotransmitter metabolism and transport, such as monoamine oxidase (MAO) and the dopamine (B1211576) transporter (DAT).

Monoamine Oxidase (MAO) Inhibition : Certain sulfur-substituted phenethylamines are selective, reversible inhibitors of MAO-A. Quantitative structure-activity relationship (QSAR) studies on these compounds revealed that steric properties of the ring substituents were more critical for potency than electrostatic effects. acs.org

Dopamine Transporter (DAT) Inhibition : DAT functions to reuptake dopamine from the synapse. Phenethylamine derivatives can inhibit this process. SAR studies have shown that inhibitory potency is sensitive to the nature of the aromatic ring and substitutions on the alkylamine portion of the molecule. biomolther.orgbiomolther.org

The following table summarizes the inhibitory activity of various phenethylamine derivatives against DAT.

| Phenethylamine Derivative Class | Substitutions | IC₅₀ Range (nM) for DAT Inhibition | Reference |

| Arylalkylamines | Varied phenyl ring and N-substitutions | 1,090 - >10,000 | biomolther.org |

| 2-(Alkyl amino)-1-arylalkan-1-ones | Varied heterocyclic amine and phenyl substitutions | 398.6 - >10,000 | biomolther.org |

No Publicly Available Data on the Molecular and Cellular Mechanisms of this compound

Despite a comprehensive search for scientific literature, no specific data was found regarding the molecular and cellular mechanisms of action for the chemical compound this compound. The information required to detail its molecular targets, effects on intracellular signaling pathways, and interactions with cellular machinery is not available in the public domain.

Extensive searches were conducted to identify studies related to the molecular and cellular activities of this compound, in accordance with the specified research outline. These inquiries sought information on receptor binding, enzyme inhibition, protein-ligand interactions, and the modulation of second messenger systems and protein kinase cascades.

The search results were unable to provide the specific research findings necessary to construct a scientifically accurate article on this particular compound. The available information is limited to listings by chemical suppliers and general descriptions of analytical and biological assay methodologies. While studies on structurally related compounds or general cellular pathways exist, there is no published research that directly investigates the biological activity of this compound.

Consequently, it is not possible to provide a detailed and authoritative article on the following topics for this compound:

Molecular and Cellular Mechanisms of Action

Modulation of Intracellular Signaling Pathways

Effects on Protein Kinase and Phosphatase Cascades

Without published research data, any attempt to describe these mechanisms would be speculative and would not meet the required standards of scientific accuracy. The compound may be a synthetic intermediate or a substance that has not yet been the subject of detailed biological investigation.

Regulation of Gene Expression and Protein Synthesis

There are no specific studies or published data that detail how 2-(1-Aminoethyl)-5-bromophenol regulates gene expression or protein synthesis. Research into the impact of this compound on transcriptional processes, messenger RNA (mRNA) stability, or the translational machinery has not been documented in the accessible scientific literature. Therefore, no data tables on gene or protein modulation can be provided.

Cellular Responses to this compound in In Vitro Models

Apoptosis and Necrosis Pathway Analysis in Cell Lines

There is no published research analyzing the induction of apoptosis or necrosis in cell lines upon treatment with this compound. Key analyses, such as Annexin V/Propidium Iodide staining, caspase activation assays, or analysis of Bcl-2 family protein expression, have not been reported for this specific compound.

Cell Cycle Modulation and Differentiation Processes

Investigations into the modulation of the cell cycle by this compound have not been documented. There are no studies using techniques like flow cytometry to analyze cell cycle distribution (G1/S/G2/M phases) in response to this compound. Similarly, there is no available research on its potential to induce or inhibit cellular differentiation processes.

Preclinical Pharmacological Evaluation of 2 1 Aminoethyl 5 Bromophenol in Non Human Models

Pharmacokinetic and Metabolic Profile Analysis in Non-Human Systems

Comprehensive analysis of the pharmacokinetic and metabolic profile of a compound is a critical component of preclinical evaluation. This section would typically detail the absorption, distribution, metabolism, and excretion (ADME) properties of 2-(1-Aminoethyl)-5-bromophenol in various animal models, along with the identification of its major metabolites. However, a thorough review of publicly available scientific literature and databases reveals a significant gap in knowledge regarding the preclinical pharmacokinetic and metabolic disposition of this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

There is currently no published data detailing the ADME properties of this compound in any non-human model. Information regarding its oral bioavailability, plasma protein binding, volume of distribution, and routes of elimination has not been reported.

To illustrate the type of data that would be presented in this section, a hypothetical data table is provided below. It is important to emphasize that the values in this table are placeholders and not based on actual experimental results for this compound.

Hypothetical Pharmacokinetic Parameters of this compound in a Rodent Model

| Parameter | Value |

|---|---|

| Oral Bioavailability (%) | Data not available |

| Tmax (h) | Data not available |

| Cmax (ng/mL) | Data not available |

| AUC (ng·h/mL) | Data not available |

| Volume of Distribution (L/kg) | Data not available |

| Clearance (mL/min/kg) | Data not available |

| Half-life (h) | Data not available |

| Major Route of Excretion | Data not available |

Identification of Major Metabolites and Metabolic Pathways in In Vitro and In Vivo Non-Human Systems

Similarly, there is no available information on the metabolic fate of this compound in preclinical studies. In vitro studies using liver microsomes or hepatocytes from various species, as well as in vivo studies analyzing biological matrices from dosed animals, are necessary to identify the major metabolites and elucidate the primary metabolic pathways.

Common metabolic transformations for a compound with the structure of this compound could potentially involve Phase I reactions such as oxidation of the aminoethyl side chain or hydroxylation of the aromatic ring, and Phase II reactions like glucuronidation or sulfation of the phenolic hydroxyl group. However, without experimental data, these are merely speculative pathways.

A hypothetical table of potential major metabolites is presented below to demonstrate how such findings would be organized. The listed metabolites are illustrative and have not been experimentally identified for this compound.

Hypothetical Major Metabolites of this compound

| Metabolite | Proposed Metabolic Pathway |

|---|---|

| Metabolite I | Data not available |

| Metabolite II | Data not available |

| Metabolite III | Data not available |

Computational and Theoretical Chemistry Studies of 2 1 Aminoethyl 5 Bromophenol

Molecular Docking and Ligand-Target Interactions of 2-(1-Aminoethyl)-5-bromophenol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein target.

Molecular docking simulations can be employed to predict how this compound binds to the active site of a biological target. These simulations calculate the binding energy, which is an estimation of the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction. Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For instance, if this compound were to be investigated as an inhibitor for a specific enzyme, docking studies would be performed with the crystal structure of that enzyme. The results would reveal the most likely binding pose of the compound within the enzyme's active site and identify the key amino acid residues involved in the interaction.

Illustrative Data Table: Predicted Binding Affinities and Interactions of this compound with a Hypothetical Kinase Target

| Parameter | Value | Interacting Residues |

| Binding Energy (kcal/mol) | -8.5 | MET793, LYS745, ASP810 |

| Hydrogen Bonds | 2 | LYS745, ASP810 |

| Hydrophobic Interactions | 5 | LEU718, VAL726, ALA743, LEU844, PHE856 |

Note: This data is illustrative and based on typical results from molecular docking studies.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, virtual screening could be used in two primary ways:

Target Identification: The structure of this compound could be used as a query to screen against a database of known protein structures. This "reverse docking" approach could help identify potential new biological targets for the compound. nih.gov

Ligand Identification: If a biological target for this compound is known, virtual screening of large chemical libraries can be performed to identify other molecules with similar or better binding potential. This can lead to the discovery of novel and more potent ligands. rcsb.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. This technique can offer a more dynamic and realistic view of the binding process compared to the static picture provided by molecular docking.

MD simulations can be used to study the conformational flexibility of this compound in an aqueous solution. This provides insights into the most stable conformations of the molecule in a physiological environment. When the compound is simulated in complex with a protein, MD can reveal the stability of the binding pose predicted by docking and highlight any dynamic changes in the protein-ligand interactions over time.

The binding of a ligand can induce conformational changes in a protein, which are often crucial for its biological function. nih.gov MD simulations are particularly well-suited to study these changes. frontiersin.org By comparing simulations of the protein with and without the bound ligand, researchers can identify how this compound might alter the protein's structure and dynamics, potentially leading to its activation or inhibition. researchgate.netresearchgate.net

Illustrative Data Table: Root Mean Square Deviation (RMSD) of a Hypothetical Protein Backbone in the Presence and Absence of this compound from a 100 ns MD Simulation

| System | Average RMSD (Å) | Standard Deviation (Å) |

| Protein alone (Apo) | 2.5 | 0.3 |

| Protein + this compound | 1.8 | 0.2 |

Note: This data is illustrative. A lower RMSD for the complex would suggest that the ligand binding stabilizes the protein's conformation.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic properties of molecules. These calculations can provide valuable information about the molecule's reactivity, stability, and spectroscopic properties. Methods like Density Functional Theory (DFT) are commonly employed for this purpose.

For this compound, quantum chemical calculations could be used to determine:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can indicate the molecule's ability to donate or accept electrons, which is related to its reactivity. researchgate.net

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface can reveal the electron-rich and electron-poor regions of the molecule, which are important for understanding intermolecular interactions.

Chemical Descriptors: Various quantum chemical descriptors such as hardness, softness, and electronegativity can be calculated to further characterize the molecule's reactivity.

Illustrative Data Table: Calculated Quantum Chemical Properties of this compound

| Property | Value |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 4.6 |

| Dipole Moment (Debye) | 3.2 |

Note: This data is illustrative and based on typical results from quantum chemical calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) and aminoethyl groups, as these are the most likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed across the aromatic ring, influenced by the electron-withdrawing bromine atom. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Density functional theory (DFT) calculations are a common method for determining these orbital energies. imist.maimist.ma

Illustrative Data for FMO Analysis of this compound:

Table 1: Theoretical Frontier Molecular Orbital Energies| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

This table presents hypothetical data for illustrative purposes.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. imist.ma This map is invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors or reactive species. The map uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). imist.maresearchgate.net

In the case of this compound, the EPS map would likely show strong negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, identifying them as primary sites for hydrogen bonding and interaction with electrophiles. imist.manih.gov A region of positive potential (blue) might be expected near the hydrogen of the hydroxyl group. The bromine atom, due to the "σ-hole" phenomenon, could also exhibit a region of positive potential, making it a potential halogen bond donor. imist.maresearchgate.net

Illustrative Data for EPS Mapping of this compound:

Table 2: Theoretical Electrostatic Potential at Specific Atomic Sites| Atomic Site | Predicted Electrostatic Potential (kcal/mol) | Implication for Reactivity |

|---|---|---|

| Phenolic Oxygen | -35.5 | Strong nucleophilic character; likely hydrogen bond acceptor. |

| Amino Nitrogen | -28.0 | Nucleophilic character; potential hydrogen bond acceptor. imist.ma |

| Carbon ortho to -OH | -15.2 | High electron density on the aromatic ring. |

This table presents hypothetical data for illustrative purposes based on general principles of substituted phenols. imist.maresearchgate.net

Prediction of Chemical Reactivity and Metabolic Lability

Computational models can predict the most likely sites of metabolism on a molecule, a property known as metabolic lability. This is crucial in drug discovery for identifying "soft spots" that might lead to rapid degradation or the formation of reactive metabolites. nih.govmoldiscovery.com For aromatic compounds, oxidation mediated by cytochrome P450 (CYP) enzymes is a major metabolic pathway. nih.gov Reactivity descriptors derived from quantum chemistry calculations, such as FMO energies and atomic charges, can help predict which parts of the molecule are most susceptible to enzymatic attack. researchgate.netacs.org

For this compound, the electron-rich aromatic ring, particularly the positions activated by the hydroxyl and aminoethyl groups, would be predicted as likely sites for CYP-mediated oxidation. nih.gov The primary amine could be a substrate for enzymes like monoamine oxidase or undergo N-hydroxylation. acs.orgnoaa.gov Software like MetaSite or SOMP uses these principles to predict the probability of metabolism at each atomic site. moldiscovery.comway2drug.com

Illustrative Data for Predicted Reactivity of this compound:

Table 3: Theoretical Reactivity and Metabolic Lability Descriptors| Molecular Site | Reactivity Descriptor | Predicted Metabolic Pathway |

|---|---|---|

| Aromatic Ring (C4, C6) | High Fukui (f0) index | Aromatic hydroxylation (CYP-mediated) |

| Amino Group (-NH2) | High nucleophilicity | N-deamination, N-acetylation, N-glucuronidation optibrium.com |

| Ethyl Group (α-carbon) | Accessible C-H bond | Oxidative deamination |

This table presents hypothetical data for illustrative purposes.

Cheminformatics and Data Mining for this compound Related Structures

Cheminformatics and data mining are essential disciplines for navigating the vast chemical space in modern drug discovery. bohrium.comnih.gov These approaches use computational methods to analyze large datasets of chemical structures and their associated biological activities to identify promising new drug candidates. For a scaffold like this compound, these techniques can be used to explore structurally similar compounds and guide the design of new molecules with improved properties. acs.orgnih.gov

Ligand-Based and Structure-Based Design Approaches

Drug design strategies are broadly categorized as either ligand-based or structure-based.

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. gardp.orgmdpi.com This approach relies on the knowledge of other molecules (ligands) that are known to bind to the target. By analyzing a set of active and inactive molecules, a pharmacophore model can be developed. This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. mdpi.com The this compound structure could be used as a template to search databases for other compounds that fit a derived pharmacophore model. nih.gov

Structure-based drug design (SBDD) is used when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. nih.govnih.gov This method involves docking candidate molecules into the target's binding site to predict their binding orientation and affinity. nih.gov If this compound were identified as a hit against a specific protein, SBDD could be used to analyze its binding mode and computationally introduce modifications to improve interactions with the active site amino acids, thereby enhancing potency and selectivity. nih.govexplorationpub.com

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a medicinal chemistry strategy that aims to identify new molecular cores (scaffolds) that are structurally different from an existing lead compound but retain the same biological activity by presenting a similar arrangement of key functional groups. researchgate.netuniroma1.itniper.gov.in This is often done to escape patent-protected chemical space, improve pharmacokinetic properties, or eliminate metabolic liabilities. rsc.orgbiosolveit.de Starting with this compound, a scaffold hopping search might replace the bromophenol core with a different heterocyclic system (e.g., a benzimidazole (B57391) or quinolinone) while keeping the aminoethyl side chain or its key interaction points intact. researchgate.netresearchgate.net

Lead optimization is the iterative process of modifying a promising lead compound to improve its drug-like properties, including potency, selectivity, solubility, metabolic stability, and oral bioavailability, while minimizing toxicity. nih.gov If this compound were a lead compound, optimization strategies could include:

Modification of the aromatic ring: Replacing the bromine with other halogens or electron-withdrawing groups to modulate electronic properties and metabolic stability. rsc.org

Alteration of the aminoethyl side chain: Introducing alkyl groups on the nitrogen or the ethyl backbone to explore structure-activity relationships and alter basicity.

Bioisosteric replacement: Replacing the phenol group with other acidic functional groups or isosteres to improve pharmacokinetic properties. researchgate.net

Computational tools for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties would be integral to this optimization process. nih.govexplorationpub.com

Analytical Methodologies for 2 1 Aminoethyl 5 Bromophenol in Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 2-(1-Aminoethyl)-5-bromophenol from complex matrices, such as reaction mixtures or biological samples, and for its precise quantification. The choice of technique depends on the specific analytical requirements, including the nature of the sample and the desired level of sensitivity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Method development for bromophenolic and aminophenolic compounds typically focuses on reversed-phase chromatography, which separates analytes based on their hydrophobicity.

A typical HPLC method involves a C8 or C18 stationary phase, which provides a non-polar surface for interaction. The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with a small percentage of an acid like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. mdpi.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the efficient elution of compounds with varying polarities. researchgate.net

Validation of an HPLC method is crucial to ensure its reliability and reproducibility. Key validation parameters include linearity, precision, accuracy, selectivity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comnih.gov For related bromophenols, validated HPLC methods have demonstrated high linearity (R² ≥ 0.999), good precision (intra-day and inter-day variation ≤ 6.28%), and high accuracy. mdpi.comnih.gov Limits of detection for similar compounds have been reported to be as low as 0.04 µg/mL, with LOQs around 0.12 µg/mL. mdpi.comnih.gov Detection is commonly achieved using a UV detector, often set at a wavelength where the analyte exhibits maximum absorbance. researchgate.netsielc.com

Table 1: Illustrative HPLC Method Parameters for Analysis of Bromophenol Compounds

| Parameter | Typical Condition |

|---|---|

| Column | Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm) researchgate.net |

| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid researchgate.net |

| Mobile Phase B | Acetonitrile with 0.05% Trifluoroacetic Acid researchgate.net |

| Gradient | 2% B to 70% B over 35 minutes researchgate.net |

| Flow Rate | 0.25 mL/min researchgate.net |

| Column Temperature | 30 °C researchgate.net |

| Detection | UV at 210 nm researchgate.net |

| Injection Volume | 5 µL researchgate.net |

This interactive table provides typical starting conditions for developing an HPLC method for compounds structurally related to this compound.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its polar amino and hydroxyl functional groups, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative.

Derivatization reactions target the active hydrogen atoms in the -OH and -NH2 groups. Common approaches include silylation or acylation. Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogens with less polar tert-butyldimethylsilyl (TBDMS) groups. mdpi.com Another method is acylation using reagents like ethyl chloroformate, which reacts with both phenols and amines to form ethoxycarbonyl derivatives. researchgate.net These derivatization procedures increase the volatility and reduce the polarity of the analyte, leading to improved chromatographic peak shape and sensitivity.

The resulting volatile derivative is then analyzed on a GC system, typically equipped with a non-polar capillary column (e.g., DB-5MS). mdpi.com The separation is based on the boiling points and interactions of the derivatives with the stationary phase. Detection is most commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation. mdpi.com

Table 2: Common Derivatization Reagents for GC Analysis of Phenols and Amines

| Derivatization Agent | Functional Group Targeted | Resulting Derivative |

|---|---|---|

| MTBSTFA | -OH, -NH2 | TBDMS ether/amine |

| Ethyl Chloroformate (ECF) | -OH, -NH2 | Ethoxycarbonyl ester/carbamate |

| Pentafluorobenzaldehyde | Primary Amines (-NH2) | Pentafluorobenzylimine |

| Acetic Anhydride (B1165640) | -OH, -NH2 | Acetyl ester/amide |

This interactive table outlines common reagents used to create volatile derivatives of compounds with hydroxyl and amino groups for GC analysis.

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC, offering several advantages. nih.govmt.com It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. mt.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC. nih.govamericanpharmaceuticalreview.com

SFC is particularly well-suited for the analysis and purification of chiral compounds. Given that this compound possesses a chiral center at the ethylamine group, SFC with a chiral stationary phase (CSP) would be the method of choice for separating its enantiomers. The mobile phase in SFC is often modified with a small amount of an organic solvent, such as methanol, to increase its solvating power and improve peak shape. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com

The technique is considered a "green" alternative to normal-phase HPLC because it significantly reduces the consumption of organic solvents. nih.gov SFC can be coupled with various detectors, including UV and Mass Spectrometry, making it a versatile tool for both qualitative and quantitative analysis in drug discovery and development. mt.comnih.gov

Spectroscopic Techniques for Identification and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. They provide detailed information about the molecule's atomic connectivity, molecular weight, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the methine proton, the methyl protons of the aminoethyl group, and the exchangeable protons of the amino and hydroxyl groups. chemicalbook.comchemicalbook.com The aromatic region would show a specific splitting pattern corresponding to the 1,2,4-trisubstituted benzene ring. The coupling between adjacent protons (spin-spin coupling) provides information about the connectivity of the atoms. For instance, the methine proton of the ethyl group would appear as a quartet due to coupling with the three methyl protons, which in turn would appear as a doublet. nih.gov

¹³C NMR spectroscopy provides information on the number and type of carbon atoms in the molecule. The spectrum would show distinct signals for the six aromatic carbons, the methine carbon, and the methyl carbon. The chemical shifts of these signals are indicative of their electronic environment. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (adjacent to -OH) | ~6.6 | d |

| Aromatic-H (adjacent to -Br) | ~7.1 | d |

| Aromatic-H (between -CH(NH2)CH3 and -Br) | ~6.9 | dd |

| -OH | Broad singlet (variable) | s |

| -NH2 | Broad singlet (variable) | s |

| -CH(NH2)CH3 | ~4.0 | q |

| -CH(NH2)CH3 | ~1.4 | d |

This interactive table presents predicted ¹H NMR chemical shifts based on the structure of this compound and data from analogous compounds.

Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental formula of a compound. When coupled with a chromatographic technique (e.g., LC-MS or GC-MS), it provides both separation and identification capabilities.

For this compound (C₈H₁₀BrNO), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. nist.govchemicalbook.com This results in two peaks of similar intensity separated by two mass units (m/z), which is a definitive indicator of a monobrominated compound.

In addition to determining the molecular weight, MS provides structural information through the analysis of fragmentation patterns. Under electron ionization (EI) or collision-induced dissociation (CID), the molecule breaks apart in a predictable manner. A common fragmentation pathway for this compound would be the loss of the methyl group to form a stable benzylic cation, or the cleavage of the C-C bond between the aromatic ring and the aminoethyl side chain. Analyzing these fragment ions helps to piece together and confirm the molecule's structure.

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₈H₁₀BrNO |

| Monoisotopic Mass | 214.9997 u |

| Nominal Mass | 215 u |

| Expected [M]⁺ Isotopic Peaks | m/z ~215 (⁷⁹Br) and ~217 (⁸¹Br) |

| Major Fragment Ion (Loss of -CH₃) | m/z ~200/202 |

| Major Fragment Ion (Benzylic Cleavage) | m/z ~170/172 |

This interactive table summarizes the expected key mass spectrometry data points for the analysis of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural elucidation and functional group analysis of molecules like this compound.

Infrared (IR) Spectroscopy provides detailed information about the vibrational modes of covalent bonds within the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the hydroxyl (O-H), amine (N-H), aromatic ring (C=C), and carbon-bromine (C-Br) bonds. The polarity of the N-H bond is weaker than the O-H bond, resulting in N-H absorption bands that are typically less intense and broad. libretexts.org

The analysis of related compounds such as aminophenol and bromophenol isomers provides a basis for predicting the key spectral features. researchgate.netnist.govchemicalbook.com For instance, primary amines show two distinct N-H stretching bands, while the broad O-H stretch from the phenolic group is also a prominent feature. orgchemboulder.com

Interactive Data Table: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch, H-bonded | 3500-3200 | Strong, Broad |

| Primary Amine N-H | Asymmetric & Symmetric Stretch | 3400-3250 (two bands) | Medium, Sharp |

| Aromatic C-H | Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 3000-2850 | Medium |

| Primary Amine N-H | Bend (Scissoring) | 1650-1580 | Medium to Strong |

| Aromatic C=C | Ring Stretch | 1650-1450 (multiple bands) | Medium to Weak |

| C-O | Stretch | 1260-1180 | Strong |

| C-N | Stretch | 1250-1020 | Medium to Weak |

| C-Br | Stretch | 690-515 | Medium to Strong |

This table is generated based on typical frequency ranges for the specified functional groups. libretexts.orgorgchemboulder.comvscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. The presence of the brominated phenol (B47542) chromophore in this compound is expected to result in characteristic absorption maxima in the UV region. The position and intensity of these absorption bands can be influenced by the solvent and the pH of the solution, which affects the ionization state of the phenolic hydroxyl and amino groups. sielc.comresearchgate.net Studies on other bromophenols have shown that the substitution pattern on the aromatic ring influences the λmax. nih.govmdpi.com For analytical purposes in techniques like HPLC, selecting a detection wavelength corresponding to an absorption maximum ensures optimal sensitivity. sielc.com

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures containing this compound.